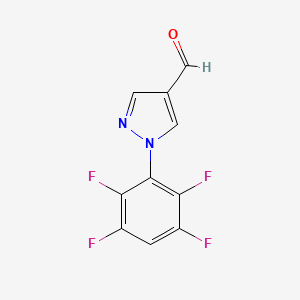![molecular formula C7H14N2O2 B1474114 2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one CAS No. 1566040-07-0](/img/structure/B1474114.png)
2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one
Descripción general
Descripción
2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C7H14N2O2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of action
Compounds containing a pyrrolidine ring, like this one, are often used in medicinal chemistry due to their ability to bind to various biological targets .
Mode of action
Without specific studies on this compound, it’s difficult to say exactly how it interacts with its targets. The pyrrolidine ring is a common feature in many bioactive compounds and can contribute to the binding affinity and selectivity of the compound .
Biochemical pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Pyrrolidine derivatives have been found to have various biological activities, which suggests they could interact with multiple pathways .
Pharmacokinetics
The presence of the pyrrolidine ring could potentially influence these properties, as it is a common feature in many drugs .
Result of action
Pyrrolidine derivatives have been found to have various biological activities, suggesting they could have multiple effects at the molecular and cellular level .
Análisis Bioquímico
Biochemical Properties
2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one plays a crucial role in biochemical reactions, particularly those involving enzyme interactions. This compound is known to interact with various enzymes, including oxidoreductases and transferases, due to its reactive functional groups. The amino group can form hydrogen bonds with enzyme active sites, while the hydroxymethyl group can participate in nucleophilic attacks. These interactions facilitate the compound’s role as a substrate or inhibitor in enzymatic reactions, influencing the overall biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving protein kinases and phosphatases. By modulating these pathways, it can alter gene expression and cellular metabolism. For instance, the compound can activate or inhibit specific kinases, leading to changes in phosphorylation states of target proteins, which in turn affects cellular functions such as growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound can bind to enzyme active sites, either as a substrate or an inhibitor, thereby modulating enzyme activity. Additionally, it can interact with DNA and RNA, influencing gene expression by altering transcription and translation processes. These molecular interactions are facilitated by the compound’s functional groups, which enable it to form hydrogen bonds and other non-covalent interactions with target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that prolonged exposure to the compound can result in cumulative effects on cellular functions, such as altered gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing cellular metabolism and promoting cell growth. At high doses, it can exhibit toxic effects, including cellular apoptosis and necrosis. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies to avoid adverse outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to amino acid metabolism. The compound can be metabolized by enzymes such as aminotransferases and dehydrogenases, leading to the formation of various metabolites. These metabolic pathways are crucial for the compound’s bioavailability and overall biochemical activity, as they determine its concentration and distribution within the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s uptake into cells and its subsequent localization to specific cellular compartments. The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight, which affect its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is often found in the cytoplasm, where it can interact with various enzymes and other biomolecules. Additionally, it can be targeted to specific organelles, such as the mitochondria or nucleus, through post-translational modifications or targeting signals. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context .
Propiedades
IUPAC Name |
2-amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c8-3-7(11)9-2-1-6(4-9)5-10/h6,10H,1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYRCHKRYAMFRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




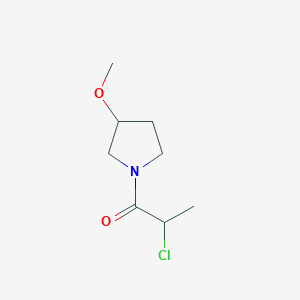
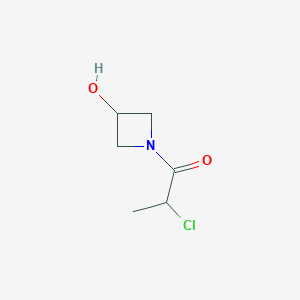

![3-[3-(4-Methoxybenzyl)-ureido]-propionic acid methyl ester](/img/structure/B1474037.png)

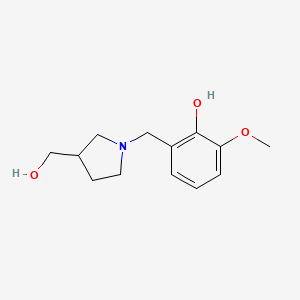
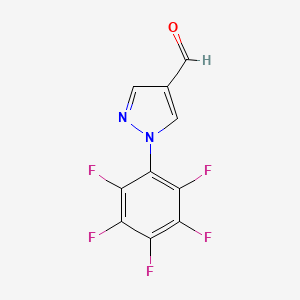
![6-Methoxydibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474048.png)
![6,8-Dimethyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474050.png)
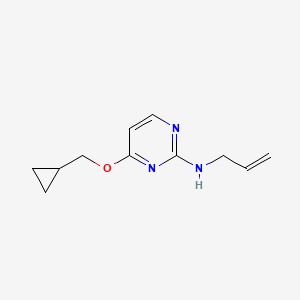
![2-(2-Thienyl)[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1474052.png)
